molecular formula C5H8N2O2 B14517232 1,2,4-Oxadiazol-5(4H)-one, 4-ethyl-3-methyl- CAS No. 62626-32-8

1,2,4-Oxadiazol-5(4H)-one, 4-ethyl-3-methyl-

Cat. No.: B14517232
CAS No.: 62626-32-8
M. Wt: 128.13 g/mol
InChI Key: NPBWDEALOANHNU-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazol-5(4H)-one, 4-ethyl-3-methyl- is a heterocyclic compound that belongs to the oxadiazole family. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Oxadiazol-5(4H)-one, 4-ethyl-3-methyl- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of hydrazides and carboxylic acids: This method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Cyclization of nitriles and hydroxylamines: This method involves the reaction of nitriles with hydroxylamines in the presence of catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Oxadiazol-5(4H)-one, 4-ethyl-3-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole derivatives with additional functional groups, while reduction might yield simpler structures.

Scientific Research Applications

1,2,4-Oxadiazol-5(4H)-one, 4-ethyl-3-methyl- has been studied for various scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for treating various diseases.

    Agriculture: Potential use as a pesticide or herbicide.

    Materials Science: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2,4-Oxadiazol-5(4H)-one, 4-ethyl-3-methyl- would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: A parent compound with similar structural features.

    1,3,4-Oxadiazole: Another isomer with different properties.

    1,2,5-Oxadiazole: A related compound with a different arrangement of atoms.

Uniqueness

1,2,4-Oxadiazol-5(4H)-one, 4-ethyl-3-methyl- is unique due to its specific substituents (4-ethyl and 3-methyl), which can influence its chemical reactivity and biological activity. These unique features might make it more suitable for certain applications compared to its analogs.

Properties

CAS No.

62626-32-8

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

4-ethyl-3-methyl-1,2,4-oxadiazol-5-one

InChI

InChI=1S/C5H8N2O2/c1-3-7-4(2)6-9-5(7)8/h3H2,1-2H3

InChI Key

NPBWDEALOANHNU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NOC1=O)C

Origin of Product

United States

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